(S)-3-(4-Tert-butoxyphenyl) butanoic acid
Overview
Description
(S)-3-(4-Tert-butoxyphenyl) butanoic acid is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Tert-butoxyphenyl) butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butoxybenzaldehyde and (S)-2-bromobutanoic acid.
Grignard Reaction: The 4-tert-butoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.
Coupling Reaction: The (S)-2-bromobutanoic acid is coupled with the carboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Tert-butoxyphenyl) butanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, titanosilicates
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(S)-3-(4-Tert-butoxyphenyl) butanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-Tert-butoxyphenyl) butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-3-(4-Tert-butoxyphenyl) butanoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Biological Activity
(S)-3-(4-Tert-butoxyphenyl)butanoic acid, also known as a derivative of butyric acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which influences its pharmacological properties and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- Chemical Formula : C14H20O3
- Molecular Weight : 236.31 g/mol
- CAS Number : 209679-19-6
The structure of (S)-3-(4-Tert-butoxyphenyl)butanoic acid features a butanoic acid backbone with a tert-butoxyphenyl group, which is crucial for its biological activity.
1. Anti-inflammatory Effects
Research indicates that (S)-3-(4-Tert-butoxyphenyl)butanoic acid exhibits anti-inflammatory properties similar to those of butyrate. It is believed to modulate immune responses by influencing the differentiation and activity of regulatory T cells (Tregs). Studies have shown that butyrate can enhance the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, through histone deacetylase inhibition .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial effects, particularly against pathogenic bacteria. The mechanism involves the induction of antimicrobial peptides such as LL-37, which are crucial for innate immunity. The compound's ability to penetrate cell membranes facilitates its action against various microbial strains .
3. Cancer Cell Inhibition
(S)-3-(4-Tert-butoxyphenyl)butanoic acid has shown promise in inhibiting the growth of cancer cells, particularly in colorectal cancer models. The compound's action as a histone deacetylase inhibitor leads to altered gene expression patterns that favor apoptosis in malignant cells while promoting the survival of normal colonocytes .
Table 1: Summary of Biological Activities
Case Study: Colorectal Cancer
A study conducted by Furusawa et al. highlighted the role of butyrate in inducing Treg differentiation in mouse models of colitis-associated colorectal cancer. The results indicated that dietary fibers leading to butyrate production could significantly reduce tumor incidence by modulating immune responses .
Case Study: In Vitro Antimicrobial Testing
In vitro assays demonstrated that (S)-3-(4-Tert-butoxyphenyl)butanoic acid effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell membrane integrity and enhancing host immune responses .
Pharmacokinetics and Metabolism
The pharmacokinetics of (S)-3-(4-Tert-butoxyphenyl)butanoic acid reveal its absorption and metabolism pathways. It is primarily absorbed in the gastrointestinal tract, where it undergoes microbial fermentation into butyrate. This metabolite is then utilized for energy production in colonocytes and can cross the blood-brain barrier, suggesting potential neuroprotective effects .
Properties
IUPAC Name |
(3S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNBWCHZXWUCY-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692953 | |
Record name | (3S)-3-(4-tert-Butoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209679-19-6 | |
Record name | (3S)-3-(4-tert-Butoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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